molecular formula C7H16N2O5 B3301764 1,3-bis(2,3-dihydroxypropyl)urea CAS No. 912637-79-7

1,3-bis(2,3-dihydroxypropyl)urea

Cat. No.: B3301764
CAS No.: 912637-79-7
M. Wt: 208.21 g/mol
InChI Key: XXRSBPNOKSLPGL-UHFFFAOYSA-N
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Description

1,3-bis(2,3-dihydroxypropyl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of two 2,3-dihydroxypropyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-bis(2,3-dihydroxypropyl)urea can be synthesized through the reaction of urea with glycidol. The reaction typically involves the following steps:

    Reaction of Urea with Glycidol: Urea reacts with glycidol under controlled conditions to form this compound.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2,3-dihydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-bis(2,3-dihydroxypropyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-bis(2,3-dihydroxypropyl)urea involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the urea moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

1,3-bis(2,3-dihydroxypropyl)urea can be compared with other similar compounds, such as:

    1,3-bis(2-hydroxyethyl)urea: This compound has two 2-hydroxyethyl groups instead of 2,3-dihydroxypropyl groups.

    1,3-bis(2,3-dihydroxypropyl)thiourea: This compound has a thiourea moiety instead of a urea moiety.

    1,3-bis(2,3-dihydroxypropyl)guanidine: This compound has a guanidine moiety instead of a urea moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,3-bis(2,3-dihydroxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O5/c10-3-5(12)1-8-7(14)9-2-6(13)4-11/h5-6,10-13H,1-4H2,(H2,8,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRSBPNOKSLPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30847687
Record name N,N'-Bis(2,3-dihydroxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30847687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912637-79-7
Record name N,N'-Bis(2,3-dihydroxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30847687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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